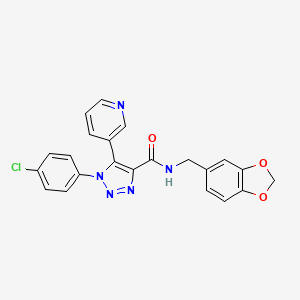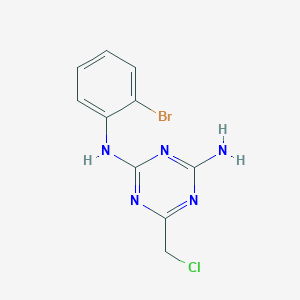
N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a chloromethyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-bromophenylamine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2-bromophenylamine displaces one of the chlorine atoms on the cyanuric chloride. The resulting intermediate is then further reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Phenol derivatives of the bromophenyl group.
Reduction: Hydrogenated triazine derivatives with altered electronic properties.
Scientific Research Applications
N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, resulting in the modification of their function. The bromophenyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorine atom instead of a bromine atom on the phenyl ring.
N-(2-fluorophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine: Contains a fluorine atom on the phenyl ring instead of bromine.
N-(2-methylphenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine: Features a methyl group on the phenyl ring instead of bromine.
Uniqueness
N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. The bromine atom can participate in halogen bonding and influence the compound’s reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-N-(2-bromophenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN5/c11-6-3-1-2-4-7(6)14-10-16-8(5-12)15-9(13)17-10/h1-4H,5H2,(H3,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNOPXQCQLTJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
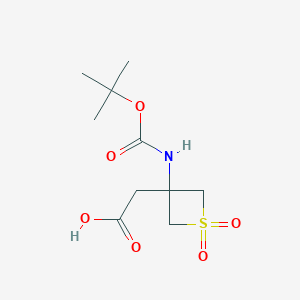
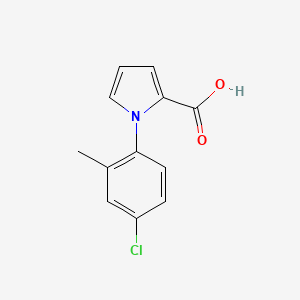
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/new.no-structure.jpg)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)

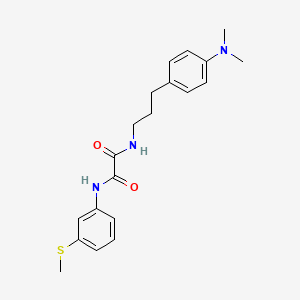
![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)
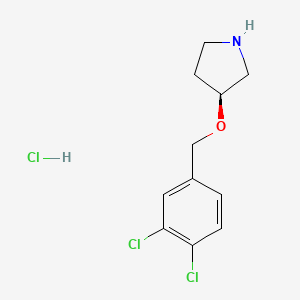
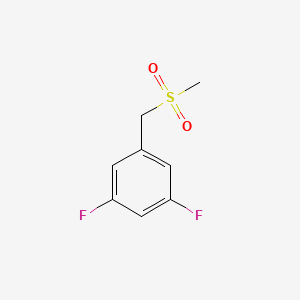
![5-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3008202.png)
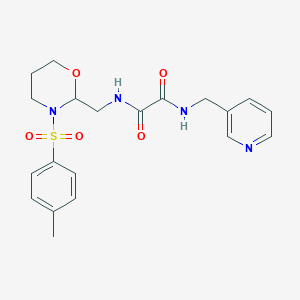
![3-(2-Fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B3008204.png)
![4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B3008205.png)
